molecular formula C15H9BrN2O2S B2520934 N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide CAS No. 865181-26-6

N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide

Cat. No.: B2520934
CAS No.: 865181-26-6
M. Wt: 361.21
InChI Key: FJKCEDHINFYMDK-ICFOKQHNSA-N
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Description

N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a benzothiazole ring fused with a furan ring, and it is substituted with a bromo group and a prop-2-ynyl group.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the cyclization of 2-aminothiophenol with a carboxylic acid derivative to form the benzothiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.

    Materials Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and photovoltaic devices.

    Biological Studies: It is used in studies exploring enzyme inhibition and protein interactions.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide
  • N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)pentanamide

Uniqueness

N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide is unique due to its combination of a benzothiazole and furan ring, along with the specific substituents. This unique structure imparts distinct electronic and steric properties, making it particularly effective in its applications compared to similar compounds .

Properties

IUPAC Name

N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrN2O2S/c1-2-7-18-11-6-5-10(16)9-13(11)21-15(18)17-14(19)12-4-3-8-20-12/h1,3-6,8-9H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJKCEDHINFYMDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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